molecular formula C10H9F3O3 B2563297 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid CAS No. 1214361-90-6

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B2563297
CAS No.: 1214361-90-6
M. Wt: 234.174
InChI Key: PWJMIBAMJFDDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of a Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methoxy group and the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(5-Hydroxy-2-(trifluoromethyl)phenyl)acetic acid or 2-(5-Formyl-2-(trifluoromethyl)phenyl)acetic acid.

    Reduction: Formation of 2-(5-Methoxy-2-methylphenyl)acetic acid.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-methoxy-2-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-7-2-3-8(10(11,12)13)6(4-7)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJMIBAMJFDDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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